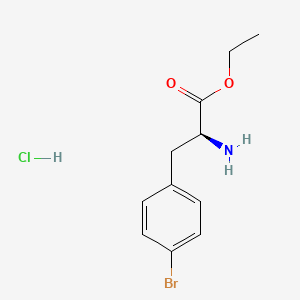

H-Phe(4-Br)-OEt.HCl

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

100129-11-1 |

|---|---|

Molecular Formula |

C11H15BrClNO2 |

Molecular Weight |

308.60 g/mol |

IUPAC Name |

ethyl 2-amino-3-(4-bromophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |

InChI Key |

ONNVTYWLAUCHJE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)N.Cl |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for H Phe 4 Br Oet.hcl and Its Derivatives

Strategies for Stereoselective Synthesis of 4-Bromophenylalanine Ethyl Ester Hydrochloride

Achieving high enantiopurity is crucial for the biological application of 4-bromophenylalanine derivatives. Several strategies have been developed to control the stereochemistry during synthesis.

Chiral Pool Approaches and Asymmetric Synthesis Paradigms

Chiral pool synthesis utilizes readily available enantiopure starting materials, such as natural amino acids, to serve as a foundation for the target molecule. baranlab.org This approach leverages the existing stereocenter to build the desired 4-bromophenylalanine structure.

Asymmetric synthesis, on the other hand, creates the chiral center during the reaction sequence using chiral catalysts or auxiliaries. A notable example is the asymmetric α-alkylation of a glycine (B1666218) Schiff base with 4-bromobenzyl bromide. nih.govnih.gov This reaction often employs phase-transfer catalysts derived from Cinchona alkaloids to induce stereoselectivity. nih.govnih.gov The choice of the specific Cinchona alkaloid derivative can predictably control the resulting stereochemistry of the product, yielding either the (R)- or (S)-enantiomer in high enantiomeric excess. nih.govnih.gov

| Catalyst Type | Resulting Stereochemistry |

| Cinchonine-derived | (R)-α-amino acid derivatives |

| Cinchonidine-derived | (S)-α-amino acid derivatives |

Enzyme-Catalyzed and Chemoenzymatic Methods for Enantiopure Production

Biocatalysis offers a powerful and environmentally friendly alternative for producing enantiopure amino acids. lookchem.com Enzymes, with their inherent stereospecificity, can be employed to resolve racemic mixtures or to catalyze asymmetric transformations. lookchem.com

For instance, phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the reverse reaction of amination, adding ammonia to a substituted cinnamic acid derivative to produce the corresponding phenylalanine analog. frontiersin.org This method has been shown to be effective for a variety of substituted cinnamic acids, yielding L-phenylalanine derivatives with high enantioselectivity. frontiersin.org Another enzymatic approach involves the use of aminomutases. Phenylalanine aminomutase (PAM) from Taxus chinensis can catalyze the amination of cinnamic acid derivatives to produce both α- and β-amino acids with excellent enantiomeric excess (>99% ee). nih.gov

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic synthesis. A common approach involves the enzymatic kinetic resolution of a racemic mixture of a chemically synthesized intermediate. For example, α-chymotrypsin can be used for the stereoselective hydrolysis of racemic N-acetyl-4-bromophenylalanine methyl ester. The enzyme selectively hydrolyzes the L-enantiomer, allowing for the separation of the unreacted D-enantiomer. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Halogen Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile method for introducing the bromine atom onto the phenyl ring. nobelprize.orgyoutube.com Reactions such as the Suzuki, Negishi, and Heck couplings allow for the formation of carbon-carbon bonds under mild conditions. nobelprize.org

In the context of synthesizing 4-bromophenylalanine, a palladium catalyst can be used to couple a suitable phenylalanine precursor bearing a leaving group (like a triflate) with a bromine source. Alternatively, a boronic acid derivative of phenylalanine can be coupled with a bromine-containing aryl halide. nih.gov These methods are highly efficient and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. rsc.orgnih.gov The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to yield the final product and regenerate the catalyst. youtube.com

Stereocontrolled Alkylation and Derivatization Routes

Stereocontrolled alkylation is a key strategy for constructing the carbon skeleton of 4-bromophenylalanine with the desired stereochemistry. As mentioned earlier, the asymmetric alkylation of glycine equivalents, such as N-(diphenylmethylene)glycine tert-butyl ester, with 4-bromobenzyl bromide in the presence of a chiral phase-transfer catalyst is a well-established method. nih.gov This approach allows for the direct installation of the 4-bromobenzyl side chain with high stereocontrol.

Further derivatization of the synthesized 4-bromophenylalanine can be readily achieved. The amino and carboxyl groups can be protected and deprotected using standard methodologies to facilitate its use in subsequent reactions, such as peptide synthesis. ekb.egmasterorganicchemistry.com For example, the amino group can be protected with Fmoc or Boc groups, which are commonly used in solid-phase and solution-phase peptide synthesis.

Incorporation of H-Phe(4-Br)-OEt.HCl into Peptidic and Polymeric Scaffolds

Once synthesized, this compound serves as a valuable building block for creating more complex molecules with tailored properties.

Solution-Phase Peptide Synthesis Techniques Utilizing Activated Esters

Solution-phase peptide synthesis is a classical and versatile method for constructing peptides. nih.gov In this approach, protected amino acids or peptide fragments are coupled sequentially in a suitable solvent. This compound, with its pre-esterified carboxyl group, is well-suited for this technique. The amino group is typically protected with a suitable group like Boc or Fmoc.

The coupling reaction to form the peptide bond often involves the activation of the carboxylic acid of the incoming amino acid. rsc.org Activated esters, such as N-hydroxysuccinimide (NHS) or 4-nitrophenyl (PNP) esters, are frequently used to facilitate this process. spbu.runih.gov These activated esters react with the free amino group of this compound (or a growing peptide chain) to form the amide bond. rsc.org The use of activated esters helps to minimize side reactions and racemization, which can be a significant issue with more reactive coupling reagents. rsc.org The reaction progress can be monitored by techniques like TLC, and the resulting dipeptide can be isolated and purified before proceeding to the next coupling step. nih.gov

| Activated Ester | Leaving Group |

| N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide |

| 4-Nitrophenyl (PNP) ester | 4-Nitrophenol |

Solid-Phase Peptide Synthesis Applications as a Building Block

This compound serves as a crucial non-canonical amino acid building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptides. nih.govbeilstein-journals.org The general principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. osti.gov This method allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. nih.gov

The incorporation of this compound into a peptide sequence follows the standard SPPS protocol. First, the primary amine of the amino acid must be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. The amine hydrochloride salt is neutralized with a non-nucleophilic base like diisopropylethylamine (DIEA) to yield the free amine, which is then ready for N-protection. The resulting N-protected 4-bromophenylalanine derivative can then be activated and coupled to the free N-terminus of the resin-bound peptide chain. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The presence of the 4-bromo-phenyl side chain can introduce unique structural constraints and properties to the final peptide. Furthermore, the bromine atom can be used for post-synthetic modifications of the peptide, as will be discussed in section 2.3.3. A close analogue, 4-iodophenylalanine, has been successfully incorporated into peptides via SPPS and subsequently used in Sonogashira coupling reactions, demonstrating the utility of halogenated phenylalanine derivatives in creating complex bio-conjugates. nih.gov

Table 1: General Steps for Incorporating this compound into a Peptide via SPPS

| Step | Description | Key Reagents |

| 1. N-Protection | The primary amine of this compound is protected. | Fmoc-OSu or Boc-anhydride, DIEA |

| 2. Carboxyl Activation | The carboxylic acid of the N-protected amino acid is activated for coupling. | HBTU, HATU, or DIC/HOBt |

| 3. Coupling | The activated amino acid is coupled to the N-terminus of the resin-bound peptide. | N-protected activated amino acid |

| 4. Deprotection | The N-protecting group is removed to allow for the next coupling cycle. | Piperidine (for Fmoc), TFA (for Boc) |

Synthesis of Non-Peptidic Organic Scaffolds and Complex Molecules

Beyond its role in peptide synthesis, this compound is a valuable starting material for the construction of diverse non-peptidic organic and heterocyclic scaffolds. researchgate.netuea.ac.uk The inherent chirality and the presence of multiple reactive sites allow for its transformation into complex molecular architectures.

For instance, the core amino acid structure can be utilized to synthesize various heterocyclic systems. The primary amine and the ethyl ester can participate in cyclization reactions to form lactams, piperazinediones, or other nitrogen-containing rings. The bromophenyl group can direct these cyclizations or serve as a point for further elaboration. The synthesis of quinoline (B57606) and oxadiazole derivatives, for example, has been achieved starting from precursors containing a 4-bromophenyl moiety. nih.gov These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The development of novel antibacterial and anticancer candidates often relies on the synthesis of such complex heterocyclic frameworks. uea.ac.uknih.gov

Table 2: Examples of Non-Peptidic Scaffolds Derivable from Bromophenyl Precursors

| Scaffold Type | Synthetic Strategy | Potential Application |

| Quinoline Derivatives | Friedländer annulation or similar cyclization strategies. | Anticancer, Antimicrobial nih.gov |

| Oxadiazole Derivatives | Cyclization of acylhydrazides with reagents like carbon disulfide. | Anticancer, Antimicrobial nih.gov |

| Thiazole (B1198619) Derivatives | Hantzsch thiazole synthesis from α-haloketones and thioamides. | Antiproliferative nih.gov |

| Thieno[2,3-b]pyridines | Cyclization of substituted nicotinonitriles. | Antibacterial uea.ac.uk |

Functional Group Interconversions and Chemoselective Modifications of the Compound

The chemical versatility of this compound stems from its three distinct functional groups, each of which can be modified chemoselectively.

The ethyl ester of this compound can undergo several common transformations. The most fundamental of these is hydrolysis, which converts the ester into the corresponding carboxylic acid. This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide) or acidic conditions. The resulting carboxylic acid is a key functional group for subsequent reactions, such as amide bond formation using standard peptide coupling reagents.

Another important transformation is transesterification, where the ethyl group is exchanged for a different alkyl or aryl group. This reaction is usually catalyzed by an acid or a base and is driven by the use of a large excess of the new alcohol. This allows for the synthesis of a variety of esters with different properties. For example, a tert-butyl ester could be introduced to provide orthogonal protection to the C-terminus during peptide synthesis.

The primary amine in this compound is present as a hydrochloride salt. For the amine to participate in nucleophilic reactions, it must first be converted to its free base form. This is typically achieved by treatment with a non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).

Once liberated, the free amine can undergo a variety of reactions. A common modification is N-acylation, where an acyl group is introduced to form an amide. This can be achieved using acyl chlorides, anhydrides, or by coupling with a carboxylic acid using standard coupling reagents. N-acetylation, for example, can enhance the proteolytic stability of peptides. nih.gov The primary amine can also be used as a nucleophile in reactions to form more complex nitrogen-containing heterocycles.

The bromine atom on the phenyl ring is arguably the most versatile functional group for creating novel and complex molecular architectures. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the phenyl ring, providing access to a vast chemical space.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. researchgate.netmdpi.commdpi.comorganic-chemistry.orgresearchgate.net This is a powerful method for synthesizing biaryl compounds or for attaching other complex carbon-based fragments to the phenylalanine side chain.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating a C-C bond and introducing an alkyne functionality. nih.gov This "clickable" handle can be used for subsequent biorthogonal conjugation reactions. iris-biotech.de

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.orgnih.govorganic-chemistry.orgresearchgate.net This allows for the synthesis of diarylamines or N-aryl heterocycles, which are common motifs in pharmaceuticals.

The ability to perform these chemoselective modifications on the aromatic ring, while preserving the chiral amino acid core, makes this compound an exceptionally powerful tool for the synthesis of novel peptides, peptidomimetics, and complex organic molecules with tailored properties.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C-C | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, Base (e.g., K₂CO₃) mdpi.com |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., TEA) nih.gov |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Pd catalyst with a specialized phosphine ligand, Strong Base (e.g., NaOtBu) acsgcipr.org |

Advanced Spectroscopic and Structural Characterization of H Phe 4 Br Oet.hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms within a molecule. For H-Phe(4-Br)-OEt.HCl, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, provide detailed insights into its molecular structure.

High-Resolution ¹H and ¹³C NMR Studies

¹H NMR spectroscopy reveals the different types of protons present in the molecule, their chemical environments, and their coupling relationships. ¹³C NMR spectroscopy provides information about the carbon backbone, including the presence of quaternary carbons and carbonyl groups.

For this compound, typical signals are expected from:

The α-proton (Hα): This proton, attached to the chiral center, is usually observed as a multiplet due to coupling with adjacent protons.

The β-protons (Hβ): These protons, on the carbon adjacent to the α-carbon, typically appear as a doublet of doublets or a multiplet.

The phenyl ring protons: Due to the para-bromine substitution, the phenyl ring will display an AA'BB' or similar spin system, typically appearing as two sets of doublets in the aromatic region.

The ethyl ester protons: The methylene (B1212753) (–OCH₂–) protons of the ethyl ester will appear as a quartet, and the methyl (–CH₃) protons as a triplet, due to coupling with each other.

The amine protons (–NH₃⁺): In the hydrochloride salt, the amine group is protonated. The NH₃⁺ protons are often observed as a broad singlet, though their exchange rate can influence their appearance.

¹³C NMR is expected to show signals for:

The carbonyl carbon (C=O): Characteristic of the ester group, typically found in the range of 170-175 ppm.

The α-carbon (Cα): The chiral center carbon, usually observed around 50-60 ppm.

The β-carbon (Cβ): Adjacent to the α-carbon, typically around 35-45 ppm.

The phenyl ring carbons: The carbon bearing the bromine (C4-Br) will be a quaternary carbon, and the other phenyl carbons will appear in the aromatic region (120-140 ppm). The bromine substitution will influence the chemical shifts of these carbons.

The ethyl ester carbons: The methylene carbon (–OCH₂–) and methyl carbon (–CH₃) will appear in the aliphatic region.

Table 3.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon | Expected Chemical Shift (ppm) | Multiplicity (¹H NMR) | Assignment | Notes |

| NH₃⁺ | 7.0 - 9.0 (broad) | s (broad) | Amine | Exchangeable, solvent dependent |

| Hα | 4.0 - 4.7 | m | α-Carbon | Coupled to Hβ and NH₃⁺ |

| Hβ₁ | 2.8 - 3.3 | dd | β-Carbon | Coupled to Hα and Hβ₂ |

| Hβ₂ | 2.8 - 3.3 | dd | β-Carbon | Coupled to Hα and Hβ₁ |

| Phenyl H (ortho) | 7.3 - 7.6 | d | Aromatic | Due to para-Br substitution |

| Phenyl H (meta) | 7.1 - 7.4 | d | Aromatic | Due to para-Br substitution |

| CH₂ (ester) | 4.0 - 4.3 | q | Ethyl ester | Coupled to CH₃ |

| CH₃ (ester) | 1.1 - 1.4 | t | Ethyl ester | Coupled to CH₂ |

| C=O (ester) | 170 - 175 | - | Carbonyl | |

| Cα | 50 - 60 | - | α-Carbon | |

| Cβ | 35 - 45 | - | β-Carbon | |

| Phenyl C (ipso) | 130 - 135 | - | Aromatic | C-Br attachment |

| Phenyl C (ortho) | 128 - 132 | - | Aromatic | |

| Phenyl C (meta) | 118 - 122 | - | Aromatic | |

| CH₂ (ester) | 60 - 65 | - | Ethyl ester | |

| CH₃ (ester) | 13 - 15 | - | Ethyl ester |

Note: Chemical shifts can vary depending on the solvent (e.g., CDCl₃, DMSO-d₆, D₂O) and concentration. Data from similar compounds rsc.orgcsic.esoup.comchemicalbook.com were used to infer these ranges.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are vital for unambiguously assigning signals and confirming structural features:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings, establishing connectivity between adjacent protons (e.g., Hα-Hβ, Hβ₁-Hβ₂).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing assignment of proton signals to their attached carbons (e.g., Hα to Cα, Hβ to Cβ).

HMBC (Heteronuclear Multiple Bond Correlation): Reveals ¹H-¹³C correlations over two or three bonds, crucial for connecting different parts of the molecule, such as correlating phenyl protons to aromatic carbons, or α-protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space ¹H-¹H correlations, providing information about the proximity of protons that are not directly bonded. This is particularly useful for conformational analysis.

These techniques collectively confirm the proposed structure of this compound by mapping out the complete ¹H-¹H and ¹H-¹³C connectivities and spatial relationships.

Studies on the Influence of Bromine Substitution on Chemical Shifts and Coupling Constants

The presence of the bromine atom at the para-position of the phenyl ring significantly influences the electronic distribution and, consequently, the NMR chemical shifts and coupling constants of the aromatic protons and carbons. Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which tends to deshield adjacent nuclei. However, it also has lone pairs that can participate in resonance, potentially shielding certain positions.

For this compound, the bromine substitution is expected to:

Deshield phenyl protons and carbons: Specifically, the protons at the ortho and meta positions relative to the bromine will experience altered chemical shifts compared to unsubstituted phenylalanine. The para-position carbon (C-Br) will be a quaternary carbon, and its chemical shift will be distinct.

Influence coupling constants: The coupling constants between the aromatic protons (e.g., ³JHH) will be characteristic of a para-substituted benzene (B151609) ring, typically showing two distinct doublets. The coupling constants between the phenyl ring carbons and protons (e.g., ¹JCH) will also be affected.

Comparison with NMR data of unsubstituted phenylalanine ethyl ester (if available) or similar brominated aromatic compounds would highlight these effects. For instance, data for 4-chlorophenylalanine ethyl ester hydrochloride chemicalbook.com can offer comparative insights into the electronic effects of halogen substitution on the phenyl ring.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, serving as a "fingerprint" for identification and revealing details about functional groups and intermolecular interactions like hydrogen bonding.

For this compound, characteristic absorption bands are expected from:

Protonated Amine Group (–NH₃⁺): As a hydrochloride salt, the amine group is protonated. This leads to strong, broad absorption bands in the N-H stretching region (typically 3100–2500 cm⁻¹) and characteristic bending vibrations (often around 1600–1560 cm⁻¹) cdnsciencepub.comspectroscopyonline.comcdnsciencepub.com. These bands are indicative of the salt form and hydrogen bonding.

Ester Carbonyl Group (C=O): The ester carbonyl stretch is a strong band, usually found around 1730–1750 cm⁻¹ s-a-s.org.

C-O Stretching: The ester C-O stretching vibrations typically appear in the 1250–1050 cm⁻¹ region s-a-s.org.

Aromatic Ring Vibrations: The phenyl ring will exhibit C=C stretching vibrations in the 1600–1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected in the lower frequency region, typically between 500–600 cm⁻¹.

Table 3.2: Characteristic IR Absorption Frequencies for this compound

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (⁺NH₃) | 3100 – 2500 | Broad, Strong | Indicates protonated amine and H-bonding |

| C-H Stretch (aromatic) | 3100 – 3000 | Medium | |

| C-H Stretch (aliphatic) | 2980 – 2850 | Medium | From ethyl ester and α/β carbons |

| C=O Stretch (ester) | 1740 – 1720 | Strong | |

| N-H Bending (⁺NH₃) | 1620 – 1560 | Medium | Characteristic of amine salts |

| C=C Stretch (aromatic) | 1600, 1500 | Medium | |

| C-O Stretch (ester) | 1250 – 1050 | Strong | |

| C-Br Stretch | 600 – 500 | Weak-Medium |

Note: Data compiled from general IR principles and studies on similar amino acid derivatives and amine salts rsc.orgcsic.escdnsciencepub.comspectroscopyonline.coms-a-s.org.

Raman spectroscopy can complement IR by providing information on vibrations that are IR-inactive or weak, particularly symmetric vibrations and those involving non-polar bonds.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of a compound, which, along with isotopic patterns, can confirm its elemental composition.

The target compound, this compound, has the molecular formula C₁₁H₁₄BrNO₂·HCl.

Expected Monoisotopic Mass (using ⁷⁹Br): 308.0262 g/mol ([C₁₁H₁₅⁷⁹BrClNO₂]⁺)

Expected Monoisotopic Mass (using ⁸¹Br): 310.0242 g/mol ([C₁₁H₁₅⁸¹BrClNO₂]⁺)

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in a characteristic isotopic cluster for the molecular ion and any fragment ions containing bromine. This doublet pattern, separated by 2 m/z units, is a strong indicator of bromine incorporation.

Expected Fragmentation Pathways: Common fragmentation patterns for amino acid ethyl ester hydrochlorides include:

Loss of HCl: The protonated amine can lose HCl, yielding the free base.

Alpha-cleavage: Cleavage of the Cα-Cβ bond, leading to fragments related to the amino group and the rest of the molecule.

Ester fragmentation: Loss of the ethoxy group (–OCH₂CH₃) or fragments thereof.

Loss of the ethyl group: Loss of CH₂CH₃.

Loss of the ester moiety: Loss of –COOCH₂CH₃.

Bromine-containing fragments: Fragments retaining the bromophenyl group will exhibit the characteristic isotopic pattern.

Table 3.3: Expected Molecular Ion Peaks and Key Fragments for this compound

| Ion Type | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Formula / Description | Notes |

| [M+H]⁺ (HCl salt) | 308.0262 | 310.0242 | [C₁₁H₁₅⁷⁹BrClNO₂]⁺ / [C₁₁H₁₅⁸¹BrClNO₂]⁺ (Protonated molecule) | Characteristic Br isotope pattern |

| [M]⁺ (Free base) | 271.0331 | 273.0311 | [C₁₁H₁₄⁷⁹BrNO₂] / [C₁₁H₁₄⁸¹BrNO₂] (Free base radical cation) | If HCl is lost |

| [M-HCl+H]⁺ | 272.0309 | 274.0289 | [C₁₁H₁₅⁷⁹BrNO₂]⁺ / [C₁₁H₁₅⁸¹BrNO₂]⁺ (Protonated free base) | Loss of HCl from [M+H]⁺ |

| [M-CH₃]⁺ | 295.0005 | 297.0005 | Loss of methyl from ester | |

| [M-OCH₂CH₃]⁺ | 257.0030 | 259.0010 | Loss of ethoxy group | |

| [C₈H₇Br]⁺ | 184.9836 | 186.9816 | 4-Bromobenzyl cation fragment | Loss of amino ester side chain |

Note: Exact masses calculated using isotopic data. Fragmentation patterns are typical for similar compounds rsc.orgcsic.es.

Electronic Absorption (UV-Vis) and Chiroptical Spectroscopy (Circular Dichroism, Optical Rotation) for Electronic Structure and Stereochemical Purity Assessment

UV-Vis Spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electron systems. The phenyl ring in this compound is expected to show absorption in the UV region. Phenylalanine itself has absorption maxima around 198 nm and 258 nm sielc.com. The bromine substituent, being an electron-withdrawing group, might cause a slight bathochromic (red) shift in the absorption spectrum compared to unsubstituted phenylalanine. Studies on related brominated phenylalanines suggest absorption bands in the region of 238-270 nm nih.gov.

Chiroptical Spectroscopy , including Circular Dichroism (CD) and Optical Rotation (OR), is essential for assessing the stereochemical purity of the compound, especially if it is synthesized from an enantiomerically pure precursor (e.g., L-phenylalanine).

Optical Rotation: Measures the ability of a chiral compound to rotate plane-polarized light. The specific rotation ([α]D) is a characteristic property of an enantiomerically pure or enriched sample and is solvent and concentration-dependent.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It provides information about the electronic transitions in chiral environments and can be highly sensitive to stereochemistry and conformation. For this compound derived from L-phenylalanine, characteristic CD Cotton effects would be expected, reflecting the asymmetry at the α-carbon.

These techniques are critical for confirming the enantiomeric excess (ee) of the compound, ensuring its suitability for applications where stereochemistry is paramount.

X-ray Diffraction Analysis for Crystalline State Structure Elucidation and Intermolecular Interactions

A thorough examination of available scientific literature and databases did not yield specific X-ray diffraction data for the compound this compound. Consequently, detailed findings regarding its crystalline state structure, including crystal system, space group, unit cell parameters, and specific atomic coordinates, could not be established. Similarly, without crystallographic data, a precise elucidation of the intermolecular interactions, such as hydrogen bonding, π-π stacking, or halogen bonding, that govern its solid-state packing cannot be provided.

While some related compounds, such as Phenylalanine ethyl ester (H-Phe-OEt), have crystal structure data available in databases like the Crystallography Open Database (COD) nih.gov, direct crystallographic studies for the brominated analog, this compound, were not found in the scope of this investigation. The compound is identified as (S)-4-Bromophenylalanine Ethyl Ester HCl and is commercially available cphi-online.com, indicating its existence and potential for crystallization, but specific diffraction analyses are not publicly detailed in the searched resources.

Mechanistic Investigations and Reaction Dynamics Involving H Phe 4 Br Oet.hcl

Elucidation of Reaction Pathways and Kinetics in Amide Bond Formation

The fundamental reaction involving H-Phe(4-Br)-OEt.HCl in peptide synthesis is the formation of an amide bond between its free amino group and the activated carboxyl group of an N-protected amino acid. The reaction pathway typically proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the deprotonation of the amino group of this compound to generate the free amine, which then acts as the nucleophile.

Commonly employed coupling reagents, such as carbodiimides (e.g., DCC, EDC) and onium salts (e.g., HBTU, HATU), generate highly reactive intermediates (e.g., O-acylisourea, active esters). The formation and subsequent aminolysis of these intermediates are key steps in the reaction pathway. The presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can alter the reaction pathway by converting the initial activated species into a more stable and less racemization-prone active ester, which then reacts with the amine.

Table 1: Hypothetical Kinetic Data for the Coupling of Boc-Ala-OH with this compound under Different Coupling Conditions

| Coupling Reagent | Additive | Solvent | Initial Rate (M/s) | Reaction Half-life (min) |

|---|---|---|---|---|

| DCC | None | DMF | 1.2 x 10-4 | 96 |

| DCC | HOBt | DMF | 3.5 x 10-4 | 33 |

| HBTU | None | DMF | 8.1 x 10-4 | 14 |

| HATU | None | DMF | 9.5 x 10-4 | 12 |

Note: The data in this table are illustrative and intended to demonstrate the relative effects of different coupling reagents on reaction kinetics. Actual values may vary.

Impact of the 4-Bromo Substitution on Reactivity, Regioselectivity, and Chemoselectivity

The 4-bromo substitution on the phenyl ring of the phenylalanine side chain exerts both electronic and steric effects that can influence the reactivity and selectivity of reactions involving this compound.

Electronic Effects: The bromine atom is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution due to resonance. In the context of the amino acid side chain, the electron-withdrawing nature of the bromine atom can have a modest impact on the pKa of the amino group. However, this effect is generally considered minor in influencing the nucleophilicity of the amine during peptide coupling. More significantly, the electronic properties of the bromo-substituted phenyl ring can influence non-covalent interactions, such as π-π stacking and cation-π interactions, which can affect the conformation and aggregation of peptides containing this residue.

Steric Effects: The bromine atom is larger than a hydrogen atom, and its presence at the para position of the phenyl ring introduces steric bulk. While the para position is relatively remote from the reactive amino and carboxyl groups, this steric hindrance can play a role in intermolecular interactions and may influence the approach of bulky reagents or other amino acid residues during peptide synthesis. For instance, in the self-assembly of peptides, halogenation has been shown to affect the morphology of the resulting aggregates.

Regioselectivity and Chemoselectivity: In the context of amide bond formation at the N-terminus, the 4-bromo substituent does not directly influence regioselectivity, as the reaction occurs at the free amino group. However, in reactions involving the aromatic ring (e.g., palladium-catalyzed cross-coupling reactions), the bromine atom serves as a handle for regioselective functionalization at the para position. Chemoselectivity is generally high in standard peptide coupling reactions, with the amino group being the primary site of reaction. The presence of the bromo group is well-tolerated by most common coupling reagents, allowing for selective amide bond formation without affecting the C-Br bond.

Studies on Stereochemical Control and Epimerization during Coupling and Derivatization Reactions

Maintaining the stereochemical integrity of the chiral center (α-carbon) of this compound is of paramount importance during peptide synthesis. Epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomeric peptides that are often difficult to separate and may have different biological activities.

The primary mechanism of epimerization during peptide coupling involves the formation of an oxazolone (B7731731) intermediate from the N-protected amino acid that is being activated. While this compound acts as the nucleophile and is not directly activated in this step, the conditions of the coupling reaction can still influence its stereochemical stability. A secondary mechanism for epimerization is the direct abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate.

The risk of epimerization is heightened by the use of strong bases and prolonged reaction times. The choice of coupling reagent and additives is critical for stereochemical control. The addition of HOBt or its analogs can significantly suppress epimerization by promoting the formation of active esters that are more reactive towards the amine and less prone to cyclize into oxazolones.

Table 2: Illustrative Percentage of Epimerization of the N-terminal Amino Acid Coupled to this compound under Various Conditions

| N-Protected Amino Acid | Coupling Reagent/Additive | Base | Epimerization (%) |

|---|---|---|---|

| Boc-Phe-OH | DCC | DIEA | ~3-5 |

| Boc-Phe-OH | DCC/HOBt | DIEA | <1 |

| Fmoc-Cys(Trt)-OH | HBTU | DIEA | ~8-12 |

| Fmoc-Cys(Trt)-OH | HATU | Collidine | ~2-4 |

Note: The data in this table are hypothetical and serve to illustrate the factors influencing epimerization. The extent of epimerization is highly dependent on the specific amino acid being coupled.

Solvent Effects and Catalytic Influences on Reaction Outcomes

The choice of solvent can significantly impact the outcome of reactions involving this compound. Solvents not only solubilize the reactants but also influence reaction rates and stereoselectivity. Polar aprotic solvents, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP), are commonly used in peptide synthesis as they effectively solvate the charged intermediates and facilitate the reaction.

The polarity of the solvent can affect the stability of the transition state and the solubility of reactants and byproducts. In some cases, less polar solvents like dichloromethane (B109758) (DCM) may be used, particularly in solution-phase synthesis. The choice of solvent can also influence the extent of peptide aggregation, which can hinder reaction completion.

Catalysts play a crucial role in many reactions involving this compound. In the context of amide bond formation, the coupling reagents themselves can be considered catalysts in the sense that they facilitate the reaction. Additionally, additives like HOBt act as catalysts by providing an alternative, lower-energy reaction pathway. In derivatization reactions involving the aromatic ring, transition metal catalysts, particularly palladium complexes, are essential for cross-coupling reactions that utilize the C-Br bond as a reactive site. The efficiency and selectivity of these catalytic reactions are highly dependent on the choice of ligand, base, and solvent.

Applications in Advanced Chemical and Biochemical Research Methodologies

Advancements in Analytical and Chromatographic Methodologies

Optimization of Purification and Isolation Techniques for Amino Acid Derivatives

The rigorous purification and isolation of amino acid derivatives, such as H-Phe(4-Br)-OEt.HCl (4-Bromophenylalanine ethyl ester hydrochloride), are paramount for their successful application in advanced chemical and biochemical research. Achieving high purity is essential to ensure the reliability and reproducibility of downstream experiments, including peptide synthesis, medicinal chemistry, and structural biology. Optimization of these techniques involves refining chromatographic methods, crystallization protocols, and extraction procedures to efficiently remove impurities and obtain the target compound in a stable, well-characterized form.

Chromatographic Optimization Strategies

Chromatography remains a cornerstone for the purification and analysis of amino acid ester hydrochlorides. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are frequently employed for both analytical assessment of purity and preparative separation of complex mixtures. Research into optimizing these techniques for phenylalanine derivatives and related compounds has highlighted the critical role of mobile phase composition, stationary phase selection, and operational parameters.

Stationary Phase Selection: The selection of an appropriate stationary phase is equally important. For general purification, silica-based reversed-phase columns are widely used. However, for enantiomeric separations, specialized chiral stationary phases (CSPs) are indispensable. Macrocyclic glycopeptide, cyclofructan-6, and Cinchona alkaloid-based CSPs have proven effective for the enantioseparation of fluorinated β-phenylalanine derivatives mdpi.comnih.govresearchgate.net. Teicoplanin-based CSPs, in particular, have demonstrated excellent resolution for a broad range of unnatural amino acids, including phenylalanine analogues, using hydro-organic mobile phase systems nih.gov. Optimization involves evaluating different CSP chemistries and their performance under varying mobile phase conditions and temperatures nih.gov.

Flash Chromatography: For initial purification of crude reaction mixtures, flash chromatography on silica (B1680970) gel is often employed. Optimization here typically involves selecting an appropriate solvent gradient, such as petroleum ether/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol, to effectively elute the target compound while retaining impurities nih.govacs.orgscielo.org.mx.

Table 1: HPLC Mobile Phase Optimization for Phenylalanine Derivatives

| Mobile Phase Component | Concentration/Ratio/Condition | Impact on Resolution/Purity | Reference |

| Methanol/Acetonitrile | Variable organic modifier | Key for achieving separation of derivatives | mdpi.comnih.govresearchgate.net |

| Acid Additive (e.g., Acetic Acid) | e.g., 0.1-0.3% | Improves peak shape and symmetry | mdpi.com |

| Organic Salts/Acids | Variable | Influences peak shape and symmetry | mdpi.com |

| Quinine (Ion-Pair Agent) | 0.19-0.73 mmol/L | Minimal effect on retention and separation selectivity | researchgate.net |

| 1-Pentanol | e.g., 1% | Small increases decrease retention and separation selectivity | researchgate.net |

| Dichloromethane/1-Pentanol | e.g., 99:1 | Optimized ratio for separation selectivity | researchgate.net |

| Temperature | 5-40 °C | Affects separation and thermodynamic parameters | researchgate.net |

| Flow Rate | e.g., 1.8 mL/min | Influences retention and separation selectivity | researchgate.net |

Crystallization and Isolation Techniques

Crystallization is a highly effective method for isolating and purifying amino acid ester hydrochlorides, often yielding products of high purity and crystalline form. Optimization efforts focus on solvent selection, temperature control, and crystallization techniques.

Solvent System Selection: The choice of solvent or solvent mixture is critical for successful crystallization. For amino acid ester hydrochlorides, common recrystallization solvents include alcohol-water mixtures, or combinations of alcohols with less polar solvents like ether scielo.brgoogle.com. For instance, recrystallizing crude ethyl ester hydrochloride from an alcohol/ether mixture or an alcohol-water mixture can yield highly pure products scielo.br. Methanol mixed with carbon tetrachloride has also been reported for crystallizing amino acid ester hydrohalides google.com. Optimization involves identifying systems where the compound has good solubility at elevated temperatures but low solubility upon cooling, thereby facilitating the formation of pure crystals.

Crystallization Methods: Beyond simple cooling, techniques such as induced crystallization using anti-solvents (e.g., n-hexane or petroleum ether added to an ethanolic solution) can be employed to promote crystal formation scielo.br. Controlled evaporation or slow cooling of supersaturated solutions are standard practices to obtain well-formed crystals, which are generally easier to handle and purify further ru.nl.

Yield and Purity: Optimization of crystallization can lead to high recovery rates. For example, recrystallization from THF/IPE has been reported to yield phenylalanine-type derivatives with high enantiomeric excess (e.g., 98.6% ee) acs.org. Traditional methods for preparing amino acid ester hydrochlorides, which were often cumbersome and time-consuming, have been improved through optimized esterification and isolation procedures, reducing preparation times from days to hours google.com.

Table 2: Crystallization Solvent Systems and Their Application

| Solvent System | Compound Class/Example | Reported Purity/Quality Metric | Optimization Aspect | Reference |

| Alcohol / Ether | Crude ethyl ester hydrochloride | High purity | Solvent combination for recrystallization | scielo.br |

| Alcohol-Water Mixture | Crude amino acid ester hydrochloride | High purity | Recrystallization medium | scielo.br |

| Methanol / Carbon Tetrachloride | Amino acid ester hydrohalides | High purity | Crystallization solvent | google.com |

| THF / Isopropyl Ether (IPE) | Phenylalanine-type amino acid derivative | 98.6% ee | Recrystallization solvent for chiral purity | acs.org |

| Ethanol | 4-Bromo-L-phenylalanine | 99.77% ee | Solvent for esterification (precursor to ester HCl) | guidechem.com |

| Water (followed by drying) | Amino acid salts (e.g., Cysteine-HBr) | 99.4% yield | Isolation from salt via ion-exchange resin | umich.edu |

Extraction and Handling of Amino Acid Ester Salts

When isolating amino acid esters from aqueous solutions of their mineral acid salts, such as hydrochlorides, careful control of extraction parameters is necessary to maximize yield and minimize degradation.

pH Control: The pH of the aqueous layer during extraction is a critical factor. Maintaining the pH between 7 and 8 is recommended, as it strikes a balance between achieving sufficient extraction efficiency and preventing significant hydrolysis of the amino acid ester google.com. A pH above 8 leads to rapid hydrolysis, while a pH below 7 results in lower extraction efficiency due to reduced partitioning of the free base into the organic solvent google.com.

Temperature Management: Temperature plays a role in both extraction efficiency and the stability of the amino acid ester. While lower temperatures can slow down hydrolysis, practical extraction is typically carried out between 0°C and 50°C. Temperatures above 50°C are generally avoided due to the increased risk of ester hydrolysis google.com.

Table 3: Extraction Parameters for Amino Acid Esters from Aqueous Salts

| Parameter | Optimal Range/Value | Impact on Hydrolysis/Extraction | Reference |

| pH of Aqueous Layer | 7-8 | Balances extraction efficiency and minimizes hydrolysis | google.com |

| Temperature | 0-50 °C | Minimizes hydrolysis; practical operational range | google.com |

Compound List:

this compound (4-Bromophenylalanine ethyl ester hydrochloride)

Phenylalanine (Phe)

4-Bromophenylalanine

L-Phenylalanine ethyl ester hydrochloride

4-Fluoro-L-phenylalanine ethyl ester hydrochloride

4-Nitro-D-phenylalanine ethyl ester hydrochloride

L-serine methyl ester hydrochloride

L-threonine methyl ester hydrochloride

L-Phenylalanine methyl ester hydrochloride

4-Bromophenylalanine Hydrochloride Salt

Computational and Theoretical Chemistry Studies of H Phe 4 Br Oet.hcl

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), serve as a cornerstone for elucidating the electronic structure, predicting stability, and forecasting the reactivity of molecules like H-Phe(4-Br)-OEt.HCl. Various DFT functionals, such as B3LYP, CAM-B3LYP, and ωB97XD, in conjunction with comprehensive basis sets like 6-311++G(d,p), are routinely used to obtain optimized molecular geometries and electronic properties researchgate.net. These calculations can precisely determine parameters such as molecular orbital energies, charge distributions, and dipole moments, providing a detailed electronic fingerprint of the compound researchgate.netamazon.com.

Furthermore, DFT methods are instrumental in assessing molecular stability by calculating ground-state energies and exploring potential energy surfaces. By analyzing reaction pathways and transition states, theoretical studies can predict the compound's reactivity towards various chemical transformations lnpu.edu.cn. Techniques like Natural Bond Orbital (NBO) analysis offer deeper insights into intramolecular electronic interactions and charge delocalization, contributing to a thorough understanding of the molecule's electronic configuration and stability researchgate.net. Computational methods also allow for the prediction of physicochemical properties, such as lipophilicity (LogP) and polar surface area (TPSA), which are critical for understanding molecular behavior in different environments chemscene.com.

Table 1: Illustrative Computational Properties of Related Phenylalanine Derivatives

| Property | Method/Level | Value (approx.) | Notes |

| LogP | Calculated (e.g., cLogP) | 1.91 | For methyl ester analog chemscene.com |

| TPSA | Calculated | 52.32 | For methyl ester analog chemscene.com |

| H-Bond Donors | Calculated | 1 | For methyl ester analog chemscene.com |

| H-Bond Acceptors | Calculated | 3 | For methyl ester analog chemscene.com |

| Rotatable Bonds | Calculated | 3 | For methyl ester analog chemscene.com |

| Halogen Bond Energy | DFT (X⋅⋅⋅X type) | -0.69 to -1.49 kcal/mol | For related brominated phenylalanine derivatives researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules, including their conformational landscape and interactions with the surrounding solvent lnpu.edu.cnresearchgate.netpitt.edugoogle.comdiva-portal.org. By employing molecular mechanics force fields, such as Amber94 pitt.edu, MD simulations can trace the trajectories of atoms over time, revealing the range of accessible conformations for this compound. This allows researchers to identify the most stable conformers and understand how factors like solvent polarity influence the molecule's spatial arrangement researchgate.netpitt.edu.

These simulations are crucial for understanding how the molecule behaves in solution, predicting its solvation shell, and characterizing the dynamics of its interactions with solvent molecules researchgate.netpitt.edu. Such detailed insights into conformational flexibility and solvent effects are vital for predicting molecular recognition events and designing molecules with specific properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) and Comparison with Experimental Data

Theoretical calculations are extensively used to predict spectroscopic parameters, which are then rigorously compared with experimental data to validate the accuracy of the computational models researchgate.netamazon.comsemanticscholar.org. This validation process is critical for confirming structural assignments and understanding molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. These predicted values aid in the unambiguous assignment of signals observed in experimental NMR spectra, thereby confirming the molecular structure and purity of this compound researchgate.net.

Vibrational Spectroscopy (IR and Raman): Quantum chemical methods are employed to compute vibrational frequencies, which correspond to the stretching, bending, and torsional modes of the molecule. These predicted frequencies can be directly compared with experimental Infrared (IR) and Raman spectra. Studies on similar amino acid ester hydrochlorides have demonstrated that theoretical predictions, particularly when performed at appropriate computational levels, align well with experimental observations, facilitating the assignment of specific vibrational bands to functional groups like the carbonyl stretch or C-H vibrations researchgate.netamazon.comsemanticscholar.org.

X-ray Absorption Spectroscopy (XAS): For compounds containing heavy atoms like bromine, XAS techniques, such as Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the local atomic environment. Computational simulations of EXAFS spectra for related brominated phenylalanine compounds have been used to determine bond distances, such as the C-Br bond length, and Debye-Waller factors, which quantify atomic vibrations. These simulated parameters are then compared with experimental EXAFS data to refine structural models and understand coordination environments ru.nlresearchgate.netohsu.edu.

Table 2: Spectroscopic Prediction Methods and Applications

| Spectroscopic Technique | Predicted Parameter(s) | Computational Method(s) | Application |

| NMR (¹H, ¹³C) | Chemical Shifts | DFT (e.g., B3LYP, CAM-B3LYP) | Structural elucidation, confirmation of purity researchgate.net |

| IR / Raman | Vibrational Frequencies | DFT (e.g., B3LYP, MP2), Harmonic calculations | Assignment of spectral bands, identification of functional groups researchgate.netamazon.comsemanticscholar.org |

| XAS (EXAFS) | Bond Distances (e.g., C-Br), Debye-Waller Factors | EXAFS Simulations | Local atomic environment analysis, coordination studies ru.nlresearchgate.netohsu.edu |

Analysis of Non-Covalent Interactions and Halogen Bonding Potential within Molecular Systems

The presence of a bromine atom in this compound significantly influences its intermolecular interactions, particularly through the phenomenon of halogen bonding researchgate.netpolimi.itnih.govnih.gov. Halogen bonding is a directional, non-covalent interaction that arises from an electrostatically positive region (a σ-hole) on the halogen atom, which interacts favorably with electron-rich centers such as lone pairs on electronegative atoms (e.g., O, N) or π-electron systems nih.govnih.gov.

Research on related brominated phenylalanine derivatives has highlighted the critical role of halogen bonding in driving self-assembly processes, leading to the formation of ordered supramolecular structures like helices researchgate.netpolimi.it. These interactions can also influence molecular recognition and binding affinity in biological systems nih.gov. The strength of these interactions can vary, with reported X⋅⋅⋅X halogen bond energies in similar systems falling within the range of -0.69 to -1.49 kcal mol⁻¹ researchgate.net. Understanding these non-covalent forces is essential for predicting crystal packing, designing supramolecular architectures, and comprehending molecular interactions in complex environments.

Table 3: Halogen Bonding Characteristics in Brominated Phenylalanine Systems

| Interaction Type | Involved Atoms/Systems | Driving Force | Observed Phenomenon | Reported Energy Range (kcal/mol) | Notes |

| Halogen Bonding | Br···N, Br···O, Br···π | Electrostatic | Self-assembly, supramolecular helix formation | -0.69 to -1.49 (X⋅⋅⋅X) | Influences binding affinity, comparable to hydrogen bonds researchgate.netpolimi.itnih.gov |

| Halogen-π Interaction | Br···Aromatic Ring | Electrostatic/π-electron density | Ligand orientation in enzyme active sites nih.gov | Varies | Distance-dependent, influenced by halogen size and electron density of the aromatic system nih.gov |

Future Research Directions and Emerging Paradigms for Halogenated Phenylalanine Ethyl Esters

Innovation in Sustainable and Green Chemistry Approaches for Synthesis

The drive towards environmentally benign chemical processes is paramount. Future research will prioritize the development of greener synthetic methodologies for halogenated phenylalanine ethyl esters. This includes exploring biocatalysis, organocatalysis, and photocatalysis to reduce reliance on harsh reagents and minimize waste generation.

Biocatalysis: Enzymes like phenylalanine ammonia (B1221849) lyases (PALs) are being investigated for the sustainable synthesis of phenylalanine derivatives, offering high stereoselectivity under mild conditions paradisiresearch.comacs.orgchim.itfrontiersin.org. The use of immobilized enzymes in continuous flow reactors further enhances efficiency and reusability paradisiresearch.comfrontiersin.org. For instance, research is exploring the stereoinversion of D-enantiomers of para-bromophenylalanine using enzymes like D-amino acid transaminase and phenylalanine dehydrogenase researchgate.net.

Organocatalysis and Photocatalysis: These methods offer milder reaction conditions and can enable novel transformations. Visible-light photocatalysis, often combined with hydrogen atom transfer (HAT) catalysis, is showing promise for C-H functionalization of amino acids to create unnatural amino acids diva-portal.orgmdpi.com.

Green Metrics: A significant focus will be on quantifying the sustainability of synthetic routes using established green chemistry metrics such as Atom Economy (AE), E-factor, and Process Mass Intensity (PMI) rsc.orgcore.ac.ukresearchgate.netrsc.orgmdpi.com. This will guide the development of more efficient and environmentally friendly processes for compounds like H-Phe(4-Br)-OEt.HCl.

Exploration of Novel Catalytic Transformations and Reaction Platforms

The development of new catalytic systems is crucial for accessing diverse and complex halogenated amino acid derivatives. Research is exploring advanced catalytic methods for C-H functionalization and selective bond formation.

C-H Functionalization: Palladium-catalyzed C(sp³)-H functionalization is a powerful strategy for modifying amino acid side chains, offering atom and step economy rhhz.netmdpi.com. Emerging research also focuses on using earth-abundant metals like manganese for C-H activation and fluorescent labeling of peptides, demonstrating site- and chemoselectivity nih.gov. Photoredox catalysis is also being explored for C-H functionalization of amino acids diva-portal.orgmdpi.com.

Metal-Catalyzed Transformations: Iron catalysis is being investigated for oxidative C-H modification of amino acids and peptides, enabling the synthesis of unnatural amino acids nih.gov. The development of catalytic peptides themselves, mimicking enzyme activity, is also a growing area researchgate.netchinesechemsoc.orgmdpi.comnih.gov.

Chemoenzymatic Approaches: Combining enzymatic steps with metal catalysis, such as palladium-catalyzed arylation, offers a versatile route to synthesize complex amino acid derivatives like biarylalanines acs.org.

Integration into High-Throughput and Automated Synthesis Workflows

To accelerate discovery and development, the integration of high-throughput and automated synthesis platforms is essential. This allows for the rapid generation and screening of diverse peptide libraries.

Automated Synthesis: Advances in automated peptide synthesizers, including pilot-scale systems, are reducing synthesis times from weeks to days and enabling the incorporation of unnatural amino acids with high crude purity vapourtec.commerckmillipore.com. These platforms facilitate the production of larger quantities of target peptides for research and development.

High-Throughput Screening (HTS): Technologies like "one-bead one-compound" (OBOC) synthesis and mRNA display are enabling the creation of massive libraries of peptides and peptidomimetics, including those with non-natural amino acids genscript.comnih.govacs.org. These libraries are crucial for identifying lead compounds in drug discovery and for probing biological interactions.

Flow Chemistry: Continuous flow synthesis offers advantages in reaction control, efficiency, and scalability, particularly when combined with immobilized catalysts or enzymes paradisiresearch.comfrontiersin.org.

Expanding the Design Principles for Chemically Modified Peptides and Peptidomimetics for Research Tool Development

Understanding how chemical modifications influence peptide properties is key to designing effective research tools and therapeutic agents. Halogenation, in particular, plays a significant role.

Structure-Activity Relationships (SAR): Halogenation of phenylalanine residues can profoundly impact peptide properties, including receptor binding affinity, proteolytic stability, and cell permeability frontiersin.orgnih.govmdpi.commdpi.comsci-hub.seacs.org. For instance, halogen size and position on the phenyl ring can influence interactions with specific transporters like LAT1 nih.gov. Halogenation has been shown to increase the antibacterial activity and proteolytic stability of antimicrobial peptides frontiersin.org.

Peptidomimetics: Designing peptidomimetics that mimic the structure and function of peptides but possess improved pharmacokinetic profiles is a major area of research mdpi.comupc.edu. These efforts aim to create stable, orally bioavailable, and target-specific molecules.

Research Tools: Modified peptides incorporating halogenated amino acids can serve as valuable research tools for probing biological pathways, developing diagnostic agents, or understanding protein-ligand interactions. For example, halogen bonding (HaB) is being recognized as a significant interaction in protein-ligand complexes, influencing binding affinity and rational drug design sci-hub.seacs.org.

Q & A

Q. What synthetic routes are recommended for preparing H-Phe(4-Br)-OEt·HCl, and how can reaction efficiency be optimized?

H-Phe(4-Br)-OEt·HCl is typically synthesized via esterification and halogenation of L-phenylalanine derivatives. A common approach involves:

- Bromination : Electrophilic aromatic substitution at the para position using bromine or N-bromosuccinimide (NBS) under controlled conditions .

- Esterification : Reaction of the brominated amino acid with ethanol in the presence of thionyl chloride (SOCl₂) or HCl gas to form the ethyl ester hydrochloride salt .

- Purification : Recrystallization from ethanol/diethyl ether mixtures or reverse-phase HPLC to achieve >98% purity .

Q. Key optimization parameters :

Q. How should researchers characterize the purity and structural identity of H-Phe(4-Br)-OEt·HCl?

Essential techniques :

Q. Common pitfalls :

- Residual solvents in NMR spectra (e.g., ethanol).

- Hydrolysis of the ester moiety during prolonged storage; store at –20°C under argon .

Advanced Research Questions

Q. How does the 4-bromo substituent influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

The electron-withdrawing bromine group reduces nucleophilicity at the phenyl ring but may enhance steric hindrance during coupling reactions. Methodological considerations:

- Coupling efficiency : Use HATU/DIPEA in DMF for higher yields compared to DCC/HOBt, as bromine may slow activation .

- Side reactions : Monitor for debromination under basic conditions (e.g., piperidine in Fmoc deprotection) via LC-MS .

- Comparative studies : Contrast coupling rates with non-halogenated analogs (e.g., H-Phe-OEt·HCl) to quantify substituent effects .

Q. Data interpretation example :

| Condition | Coupling Yield (%) | Debromination (%) |

|---|---|---|

| HATU/DIPEA | 92 | <1 |

| DCC/HOBt | 78 | 3 |

Q. How can researchers resolve contradictions in spectroscopic data for H-Phe(4-Br)-OEt·HCl across different studies?

Discrepancies often arise from solvent effects, impurities, or instrument calibration. Systematic approaches include:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for NMR to minimize solvent shift variability .

- Cross-validation : Compare HPLC retention times and mass spectra with a commercially available reference standard (if accessible) .

- X-ray crystallography : Resolve ambiguous structural assignments by determining crystal structure (e.g., CCDC deposition) .

Case study : A reported ¹³C NMR shift of 128 ppm for C-Br in D₂O vs. 125 ppm in CDCl₃ highlights solvent polarity effects.

Q. What strategies are effective for studying the hydrolytic stability of H-Phe(4-Br)-OEt·HCl under physiological conditions?

Experimental design :

Q. Key findings :

| pH | Half-life (h) | Major Product |

|---|---|---|

| 2.0 | 8.2 | 4-Bromo-L-Phe |

| 7.4 | 48.7 | Intact compound |

Implications : The ester group is stable in neutral buffers but hydrolyzes rapidly in acidic environments, informing drug delivery systems targeting intestinal absorption .

Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to study aggregation tendencies .

Example application : MD simulations reveal that the bromine substituent increases hydrophobic interactions, potentially explaining reduced solubility in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.